molecular formula C6H4FN3 B3054406 4-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 60186-28-9

4-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3054406
CAS No.: 60186-28-9
M. Wt: 137.11 g/mol
InChI Key: MNUPJTCDIYFHKS-UHFFFAOYSA-N
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Description

4-fluoro-1H-imidazo[4,5-c]pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine scaffold is a privileged structure in pharmacology due to its close resemblance to purines, allowing it to interact with a wide range of biological targets . This specific fluoro-substituted derivative serves as a key advanced intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Researchers value this compound for its utility in exploring treatments for various diseases. The imidazo[4,5-c]pyridine core has been investigated in the development of antitumor agents, where it functions as a component of inhibitors for enzymes like Aurora A kinase and Poly(ADP-ribose) polymerase (PARP), which are crucial targets in oncology . Furthermore, this structural class has shown promise in creating antimicrobial agents, with research focusing on its activity against resistant bacterial strains and its potential to inhibit fungal enzymes such as glucosamine-6-phosphate synthase . The incorporation of a fluorine atom is a common strategy in lead optimization, as it can influence the molecule's pharmacokinetics, metabolic stability, and binding affinity. As such, this compound is an essential tool for chemists working in FTE programs, hit-to-lead campaigns, and the synthesis of targeted compound libraries. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUPJTCDIYFHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418421
Record name 4-fluoro-1H-imidazo[4,5-c]pyridine
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Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-28-9
Record name 4-Fluoro-3H-imidazo[4,5-c]pyridine
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Record name 4-fluoro-1H-imidazo[4,5-c]pyridine
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Synthetic Methodologies and Strategies for 4 Fluoro 1h Imidazo 4,5 C Pyridine and Its Derivatives

Established Synthetic Routes to the Imidazo[4,5-c]pyridine Core

The foundational structure of 4-fluoro-1H-imidazo[4,5-c]pyridine is the imidazo[4,5-c]pyridine core. Traditional methods for constructing this core often serve as a basis for synthesizing its fluorinated analogs.

Condensation Reactions of 3,4-Diaminopyridine (B372788) with Carboxylic Acid Derivatives and Aldehydes

A primary and well-established method for synthesizing the imidazo[4,5-c]pyridine scaffold involves the condensation of 3,4-diaminopyridine with various reagents. mdpi.comnih.govjscimedcentral.com This approach is valued for its directness in forming the fused imidazole (B134444) ring.

One common pathway is the reaction of 3,4-diaminopyridine with carboxylic acid derivatives. jscimedcentral.com This reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization. For instance, the use of polyphosphoric acid or other strong acids can promote the condensation and subsequent ring closure to form the desired imidazo[4,5-c]pyridine.

Alternatively, aldehydes can be used in condensation reactions with 3,4-diaminopyridine. nih.govjscimedcentral.com This reaction often requires an oxidative step to form the final aromatic imidazo[4,5-c]pyridine system. A variety of oxidizing agents can be employed to achieve this transformation. Some methods utilize a one-pot approach where the condensation and oxidation occur sequentially without the isolation of intermediates. jscimedcentral.com For example, reacting 3,4-diaminopyridine with a benzaldehyde (B42025) adduct in the presence of sodium metabisulfite (B1197395) has been shown to yield 2-phenyl-substituted imidazo[4,5-c]pyridines. nih.gov

The choice of carboxylic acid derivative or aldehyde determines the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring, allowing for the introduction of various functional groups.

Limitations of Conventional Synthetic Approaches

While these conventional methods are foundational, they possess certain limitations. The reactions can sometimes require harsh conditions, such as high temperatures and the use of strong, corrosive acids like polyphosphoric acid. jscimedcentral.com These conditions can limit the functional group tolerance of the reaction, meaning that certain sensitive functional groups on the starting materials may not survive the reaction conditions.

Advanced Synthetic Techniques for Fluorinated Imidazopyridines

To overcome the limitations of classical methods and to efficiently introduce fluorine atoms, researchers have developed a range of advanced synthetic techniques. These methods often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.

Utilization of Fluorine-Containing Organic Building Blocks

A key strategy in modern organofluorine chemistry is the use of fluorine-containing building blocks. nih.govosi.lv This approach involves incorporating the fluorine atom into one of the starting materials before the construction of the heterocyclic ring. This "late-stage fluorination" can often be challenging, making the building block approach more efficient.

For the synthesis of this compound, a suitable fluorinated starting material would be a fluorinated diaminopyridine. For example, the synthesis could start from a precursor like 5-fluoro-2-nitropyridine. nih.gov Subsequent chemical transformations, such as nucleophilic aromatic substitution and reduction of the nitro group, can lead to a fluorinated diaminopyridine, which can then be cyclized to form the desired fluorinated imidazo[4,5-c]pyridine. nih.gov This method allows for precise control over the position of the fluorine atom on the pyridine (B92270) ring.

Another approach involves using fluorinated aldehydes or carboxylic acids in the condensation reaction with a non-fluorinated diaminopyridine. This would place the fluorine-containing substituent at the 2-position of the imidazo[4,5-c]pyridine ring. The availability of a wide range of fluorinated building blocks has significantly expanded the possibilities for creating diverse fluorinated imidazopyridine derivatives. mdpi.comrsc.org

Tandem Nucleophilic Aromatic Substitution (SNAr) Reactions for Ring Annulation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer a powerful and efficient way to construct complex heterocyclic systems. For the synthesis of fluorinated imidazopyridines, tandem nucleophilic aromatic substitution (SNAr) reactions can be particularly effective. nih.gov

This strategy can involve the reaction of a suitably substituted pyridine bearing multiple leaving groups (such as fluorine or chlorine atoms) with a binucleophile. For example, a polyfluorinated pyridine could react with an aminoimidazole derivative. The first SNAr reaction would form a new carbon-nitrogen bond, and a subsequent intramolecular SNAr reaction would lead to the annulation of the imidazole ring onto the pyridine core, forming the imidazo[4,5-c]pyridine system. This approach can provide access to poly-fluorinated imidazopyridine derivatives.

Stereoselective Fluorination Strategies

While the focus of this article is on the aromatic this compound, it is worth noting the development of stereoselective fluorination strategies for related heterocyclic systems. These methods are crucial when the introduction of a fluorine atom creates a stereocenter, and a specific stereoisomer is desired for biological activity.

Electrophilic fluorinating reagents, such as Selectfluor®, are often used for the direct fluorination of heterocyclic compounds. nih.gov The regioselectivity of these reactions can often be controlled by the electronic properties of the substrate and the reaction conditions. For instance, the fluorination of imidazo[1,2-a]pyridines has been shown to occur selectively at the C3 position. nih.gov While this specific example does not directly yield this compound, the principles of using such reagents could potentially be adapted.

The development of catalytic and enantioselective fluorination reactions is a major area of research. These methods use chiral catalysts to control the stereochemical outcome of the fluorination reaction, providing access to enantioenriched fluorinated molecules. While specific examples for the direct stereoselective fluorination of the 4-position of the imidazo[4,5-c]pyridine core are not yet widely reported, the ongoing advancements in this field hold promise for future applications. acs.org

Catalytic Methodologies in this compound Synthesis

Catalysis offers efficient and selective routes to complex molecules. In the synthesis of imidazo[4,5-c]pyridines, catalytic methods have been instrumental in achieving high yields and specific substitutions.

Zinc Triflate Catalysis for 2-Substituted Derivatives

Zinc triflate (Zn(OTf)₂) has emerged as a versatile and mild Lewis acid catalyst in organic synthesis. jscimedcentral.comresearchgate.net Its application in the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives has been demonstrated as a simple and efficient method. jscimedcentral.com This one-pot synthesis involves the reaction of a diaminopyridine with various substituted aldehydes. jscimedcentral.com

The reaction is typically carried out in a suitable solvent like methanol (B129727) at reflux temperature, with a catalytic amount of zinc triflate (e.g., 30 mol%). jscimedcentral.com This methodology has been shown to be effective for a wide range of substituted aryl aldehydes, leading to the corresponding 2-substituted 1H-imidazo[4,5-c]pyridine derivatives in good yields. jscimedcentral.com The use of zinc triflate offers advantages such as ease of handling, mild reaction conditions, and the ability to deliver products that are often analytically pure without extensive purification. jscimedcentral.com

Table 1: Examples of Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-imidazo[4,5-c]pyridine Derivatives

Aldehyde ReactantResulting 2-Substituted ProductYield (%)
4-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridineGood

Data sourced from a study on the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com

Regioselective Synthesis and Functionalization Approaches

Controlling the position of functional groups on the imidazo[4,5-c]pyridine core is crucial for developing targeted therapeutic agents. Regioselective synthesis and functionalization strategies are key to achieving this control.

Directed Functionalization Strategies

Directed functionalization allows for the introduction of substituents at specific positions of the heterocyclic ring system. While direct C-H functionalization of imidazo[1,2-a]pyridines has been extensively studied, including radical reactions and visible light-induced methods, the principles can be conceptually applied to the imidazo[4,5-c]pyridine scaffold. nih.govrsc.org For instance, visible light-promoted C3 trifluoromethylation and C5 alkylation have been achieved in the imidazo[1,2-a]pyridine (B132010) series, suggesting potential avenues for the functionalization of imidazo[4,5-c]pyridines. nih.gov

N-Alkylation Reactions and Regioisomeric Control in Imidazopyridines

The N-alkylation of imidazopyridines can lead to a mixture of regioisomers, making regiocontrol a significant challenge. In the case of imidazo[4,5-b]pyridines, alkylation can occur at the N1, N3, or N4 positions. nih.govnih.gov The tautomeric nature of the imidazo[4,5-b]pyridine system contributes to this diversity in reactivity. nih.gov

Studies on the alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines using reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF have shown that the reaction can predominantly yield specific regioisomers. nih.gov For 5H-imidazo[4,5-c]pyridines, N5 regioisomers were the major products, while for 4H-imidazo[4,5-b]pyridines, N4,3 regioisomers were predominantly formed. nih.gov The specific regioisomeric outcome is influenced by the starting material and the reaction conditions. The structural confirmation of these regioisomers often requires advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov

Table 2: Regioisomeric Products of N-Alkylation of Imidazopyridines

Imidazopyridine ScaffoldAlkylating AgentMajor Regioisomeric Product
5H-imidazo[4,5-c]pyridine4-chlorobenzyl bromide/butyl bromideN5-alkylated
4H-imidazo[4,5-b]pyridine4-chlorobenzyl bromide/butyl bromideN4,3-alkylated

Data derived from a study on the synthesis and alkylation of imidazo[4,5-c] and [4,5-b]pyridine derivatives. nih.gov

Green Chemistry Approaches in Imidazo[4,5-c]pyridine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of imidazo[4,5-c]pyridines, green approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally friendly solvents.

One notable green chemistry approach is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation can significantly reduce reaction times and improve yields. For example, a microwave-assisted synthesis of imidazo[4,5-c]pyridines from substituted 3,4-diaminopyridine and carboxylic acids has been developed. nih.gov This method often employs greener reaction media and can lead to cleaner reactions with easier work-up procedures. rsc.org The use of low-cost reagents and green solvents further enhances the environmental credentials of such synthetic protocols. rsc.org

Reactivity and Chemical Transformations of 4 Fluoro 1h Imidazo 4,5 C Pyridine Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Imidazole (B134444) Rings

The imidazo[4,5-c]pyridine system, an analog of purine (B94841), presents a complex reactivity landscape. nih.gov The pyridine ring is generally susceptible to nucleophilic attack, a characteristic that can be enhanced by the presence of electron-withdrawing groups. Conversely, the imidazole portion is more prone to electrophilic substitution.

Nucleophilic substitution reactions can occur, for instance, through the displacement of a suitable leaving group on the pyridine ring. While specific examples for the 4-fluoro derivative are not extensively detailed in the provided results, the general reactivity of halopyridines suggests that the fluorine atom at the 4-position could potentially be displaced by strong nucleophiles under specific conditions. nih.gov

Electrophilic substitution on the imidazole ring is also a possibility. However, the presence of the fluorine atom on the pyridine ring might influence the regioselectivity of such reactions.

N-Alkylation and N-Acylation Reactions: Regioselectivity and Scope

N-alkylation of imidazo[4,5-c]pyridines can result in a mixture of regioisomers due to the presence of multiple nitrogen atoms. fabad.org.trnih.gov The alkylation of related imidazo[4,5-c]pyridines using alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to predominantly yield the N5-regioisomer. fabad.org.trnih.gov The structural assignment of these regioisomers is often confirmed using 2D-NOESY NMR experiments. fabad.org.tr

The regioselectivity of N-alkylation is influenced by both steric and electronic factors. beilstein-journals.org For instance, in related imidazo[4,5-b]pyridine-4-oxide systems, N-benzylation was found to occur mainly on the nitrogen atoms of the six-membered ring. researchgate.net The choice of base and solvent can also significantly impact the ratio of N-1 to N-2 (or equivalent) isomers in similar heterocyclic systems. beilstein-journals.org

N-acylation reactions have also been explored. For instance, the acylation of the secondary amine in the reduced tetrahydroimidazo[4,5-c]pyridine core has been achieved using various acyl chlorides. nih.gov

Table 1: Regioselectivity in N-Alkylation of Imidazo[4,5-c]pyridine Analogs

ReactantAlkylating AgentBase/SolventMajor RegioisomerReference
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3/DMFN5 fabad.org.tr
2-(substituted-phenyl)imidazo[4,5-c]pyridines4-chlorobenzyl bromide or butyl bromideK2CO3/DMFN5 nih.gov

This table is generated based on data for analogous compounds and illustrates general trends.

Halogenation and Metal-Catalyzed Cross-Coupling Reactions

Halogenation of the imidazo[4,5-c]pyridine core can provide valuable intermediates for further functionalization. While specific halogenation of 4-fluoro-1H-imidazo[4,5-c]pyridine is not detailed, methods for halogenating related imidazopyridine systems exist. For example, regioselective C-H halogenation of imidazo[1,2-a]pyridines at the C3 position has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source in a transition-metal-free process. nih.govresearchgate.net

The resulting halo-imidazopyridines are versatile substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.gov These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, onto the heterocyclic core. For example, 3-chloro or 3-bromo-imidazo[1,2-a]pyridines have been successfully transformed into more complex structures via Suzuki-Miyaura reactions. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Related Imidazopyridine Scaffolds

SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
3-chloro-imidazo[1,2-a]pyridinePhenylboronic acidNot specified3-phenyl-imidazo[1,2-a]pyridine researchgate.net
4-amino-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one4-chlorophenylboronic acidChan-Lam coupling4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one nih.gov

This table is illustrative and based on reactions of similar imidazopyridine structures.

Protonation Equilibria and Spectroscopic Characterization of Protonated Forms

The imidazo[4,5-c]pyridine skeleton contains multiple nitrogen atoms that can be protonated. The protonation equilibria are crucial for understanding the compound's behavior in biological systems. The basicity of the nitrogen atoms is influenced by their chemical environment within the fused ring system.

Spectroscopic techniques are essential for characterizing the protonated forms. 1H NMR and 13C NMR spectroscopy can reveal changes in the chemical shifts of the protons and carbons upon protonation, providing insights into the site of protonation. The formation of dihydrochloride (B599025) salts of related imidazo[4,5-c]pyridine derivatives has been reported, indicating that multiple nitrogen atoms can be protonated. biosynth.com

Thermal and Photochemical Stability Considerations

The thermal and photochemical stability of this compound is an important consideration for its synthesis, storage, and application. While specific studies on the thermal and photochemical stability of this exact compound are limited in the provided search results, general knowledge of similar heterocyclic compounds suggests that they are typically stable under standard laboratory conditions.

However, prolonged exposure to high temperatures or UV radiation could potentially lead to degradation. For instance, some related imidazo[1,5-a]pyridine (B1214698) derivatives have been synthesized and handled at room temperature, suggesting a degree of stability under these conditions. nih.gov The stability of related compounds like 4-fluoropyridine (B1266222) has been noted to be dependent on the conditions, with transformations occurring in the presence of acid. rsc.org

Computational and Theoretical Investigations of 4 Fluoro 1h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and molecular properties of chemical systems. For imidazopyridine derivatives, DFT calculations, often using the B3LYP correlation functional with various basis sets like 6-311G(2d,2p) or 6-31+G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and other key electronic parameters. nih.govresearchgate.netscirp.org Studies on related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) compounds demonstrate that DFT can elucidate electronic structures, thermodynamic stabilities, and the distribution of electron density. scirp.orgnih.govmdpi.com This allows for a detailed understanding of the molecule's geometry and the energetic landscape of its various conformations. mdpi.comniscpr.res.in

Table 1: Examples of Molecular Properties Calculated Using DFT for Imidazopyridine Derivatives

Property Calculated Method/Basis Set Compound Class Reference
Optimized Geometry DFT/B3LYP/6-311G(2d,2p) 1H-imidazo[4,5-c]pyridine researchgate.net
Vibrational Frequencies DFT/B3LYP/6-311G(2d,2p) 1H-imidazo[4,5-c]pyridine researchgate.net
Electronic Structure DFT Imidazo[4,5-b]pyridine mdpi.com
Thermodynamic Stability DFT Imidazo[4,5-b]pyridine mdpi.com

This table is illustrative of calculations performed on related compounds, as specific DFT data for 4-fluoro-1H-imidazo[4,5-c]pyridine was not available in the search results.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial descriptors. A low HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. scirp.org

For imidazopyridine derivatives, FMO analysis is used to assess reactivity and stability. For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the HOMO and LUMO energies were calculated to evaluate the electron-donating and electron-accepting capabilities of the molecules. scirp.org The energy gap was found to be a good indicator of molecular stability, with larger gaps corresponding to higher stability. scirp.org This type of analysis helps in understanding intermolecular charge transfer processes and predicting the most likely sites for electrophilic and nucleophilic attack. nih.govrsc.org

Table 2: Representative FMO Data for Imidazo[1,2-a]pyridine Derivatives

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Reference
Derivative 9e -7.21 -3.30 3.91 scirp.org

This table showcases the range of FMO energy gaps calculated for related imidazopyridine structures, highlighting the utility of this analysis.

The imidazo[4,5-c]pyridine core can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms. DFT calculations are instrumental in predicting the relative stabilities of these tautomers. nih.gov By optimizing the geometry of each possible tautomer and calculating its total energy, the most stable form can be identified. For the related imidazo[4,5-b]pyridine scaffold, theoretical studies have investigated tautomerism to determine the most stable structure, finding that the canonical form often has the lowest minimization energy. nih.gov Furthermore, calculations on the protonation of imidazo[4,5-b]pyridines indicate that the imidazole (B134444) nitrogen is typically the most basic site and is favored for protonation over the pyridine (B92270) nitrogen. mdpi.com This has significant implications for understanding the compound's behavior in different chemical environments and its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. This technique allows for the analysis of conformational changes and intermolecular interactions by simulating the motion of atoms and molecules over a specific period. In the context of related compounds, MD simulations have been used to explore the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of Src family kinases. nih.gov Such simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions like hydrogen bonds, and provide a dynamic picture of how a ligand adapts its conformation within a binding pocket.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For various imidazopyridine derivatives, docking studies have been performed to evaluate their binding affinity and interaction modes with biological targets such as kinases, oxidoreductase, and dihydrofolate reductase (DHFR). nih.govnih.govasianpubs.org These studies calculate a docking score, which estimates the binding free energy, and identify specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. asianpubs.orgnih.gov

Table 3: Examples of Molecular Docking Studies on Imidazopyridine Derivatives

Compound Class Target Protein Key Findings Reference
Imidazo[4,5-c]pyridin-2-one derivatives Src Family Kinases (SFKs) Revealed possible binding patterns in the ATP binding site. nih.gov
Imidazo[4,5-b]pyridine derivatives Dihydrofolate Reductase (DHFR) Confirmed numerous important interactions with enzyme amino acids. nih.gov
Imidazo[1,2-a]pyridine derivatives Oxidoreductase Compound C showed high binding energy (-9.207 kcal/mol) and key interactions. asianpubs.org

Crystal Structure Analysis (X-ray Diffraction) and Intermolecular Interactions

Table 4: Illustrative Crystal Data for a Related Imidazopyridine Compound

Parameter 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine Reference
Chemical Formula C₁₄H₁₀FN₃ nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pbca nih.gov
a (Å) 9.217 (2) nih.gov
b (Å) 8.1064 (5) nih.gov
c (Å) 30.665 (5) nih.gov

This table provides an example of crystallographic data obtained for a structurally related compound, demonstrating the type of information derived from X-ray diffraction analysis.

Application of Computational Descriptors in Medicinal Chemistry

Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. In medicinal chemistry, these descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or properties. For the imidazo[4,5-c]pyridine scaffold, computational descriptors are instrumental in designing novel derivatives with enhanced therapeutic potential.

Research on related imidazo[4,5-b]pyridine derivatives has demonstrated the utility of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in identifying key structural requirements for biological activity. vulcanchem.com For instance, studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have shown that CoMFA and CoMSIA models can yield high predictive power, with cross-validated correlation coefficients (r²) of 0.774 and 0.800, respectively. vulcanchem.com These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the molecule's interaction with its biological target. vulcanchem.com

Below is a table of predicted computational descriptors for the parent compound, 1H-imidazo[4,5-c]pyridine, which serves as a baseline for understanding the potential properties of its fluoro-derivative.

DescriptorPredicted Value for 1H-imidazo[4,5-c]pyridine
Molecular Weight119.12 g/mol
XlogP0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass119.048347 g/mol
Topological Polar Surface Area40.7 Ų
Heavy Atom Count9
Formal Charge0
Complexity134

This data is for the parent compound 1H-imidazo[4,5-c]pyridine and is intended to be illustrative.

Advanced Computational Methods for Reaction Mechanism Elucidation

Advanced computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These methods can model the transition states and intermediates of a reaction, providing a detailed understanding of the reaction pathway and its energetics.

For the imidazo[4,5-c]pyridine system, computational studies have been employed to understand various reactions, including N-alkylation and tautomerism. DFT calculations, often using functionals like B3LYP with a suitable basis set, can predict the most stable tautomeric forms and the regioselectivity of reactions. For example, in related imidazo[4,5-b]pyridine systems, DFT has been used to study the tautomerism and optimize the geometry of different isomers. nih.gov Such studies help in understanding which nitrogen atom in the imidazole or pyridine ring is more susceptible to electrophilic attack or substitution.

The elucidation of reaction mechanisms is critical for the synthesis of new derivatives of this compound. By understanding the energy barriers and the stability of intermediates, chemists can optimize reaction conditions to favor the formation of the desired product. For instance, computational modeling can predict whether a reaction will proceed via a concerted or stepwise mechanism and can identify the rate-determining step.

A hypothetical reaction mechanism for the synthesis of a this compound derivative could be investigated using DFT to calculate the energies of the reactants, transition states, and products. This would provide a quantitative picture of the reaction's feasibility and kinetics.

Below is an example of how computational data could be presented for a hypothetical reaction step in the synthesis of a substituted imidazo[4,5-c]pyridine.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate-5.2
Transition State 2+18.7
Products-15.8

This data is hypothetical and for illustrative purposes only.

The insights gained from these computational investigations are crucial for the rational design of novel this compound derivatives with specific biological activities and for the development of efficient synthetic routes to these valuable compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Fluoro 1h Imidazo 4,5 C Pyridine Derivatives

Impact of Fluorine Substitution on Heterocyclic Properties

The introduction of a fluorine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine ring system profoundly influences its electronic and conformational properties, which in turn dictates its interaction with biological targets.

Modulation of Hydrogen Bonding Capabilities

Fluorine is generally considered a weak hydrogen bond acceptor. However, under specific geometric constraints, it can participate in intramolecular hydrogen bonds, particularly with N-H donors. In the case of 4-fluoro-1H-imidazo[4,5-c]pyridine, the proximity of the fluorine atom at the 4-position to the N-H of the imidazole (B134444) ring could facilitate the formation of an intramolecular N-H···F hydrogen bond.

Studies on analogous scaffolds, such as 4-anilino-5-fluoroquinazolines, have demonstrated the presence of a through-space N-H···F interaction, which can be observed and quantified using NMR spectroscopy. nih.govresearchgate.net This interaction is characterized by a notable downfield shift of the NH proton signal and a significant through-space coupling constant (¹hJNH,F) of around 19 Hz. nih.govresearchgate.net The formation of such an intramolecular hydrogen bond can have several consequences:

Conformational Rigidity: It can lock the molecule into a more rigid conformation, reducing the entropic penalty upon binding to a target.

Increased Lipophilicity: By masking the polar N-H group, it can enhance the molecule's ability to cross cell membranes.

Modulation of Acidity/Basicity: The involvement of the N-H proton in a hydrogen bond can affect its acidity and the basicity of the nearby nitrogen atoms.

The table below summarizes the observed NMR data for an N-H···F hydrogen bond in a related fluoroquinazoline system, which serves as a model for the potential interaction in this compound derivatives.

Compound Feature¹H NMR ObservationCoupling Constant (¹hJNH,F)Implication
N-H proximal to FluorineDownfield shift of NH signal~19 HzPresence of a through-space N-H···F hydrogen bond

This intramolecular interaction can be a critical design element for optimizing the pharmacological profile of this compound derivatives.

Effects on Basicity and pKa Optimization for Cellular Activity

The basicity of the imidazo[4,5-c]pyridine core, as measured by its pKa, is a critical parameter for cellular activity. For compounds that need to accumulate in acidic organelles like lysosomes, a specific pKa range is often required. Research on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives as cathepsin S inhibitors has shown that by carefully adjusting the pKa of the basic nitrogen atoms, it is possible to achieve excellent cellular activity while avoiding undesirable tissue sequestration. nih.gov A pKa range of 6-8 was identified as optimal for balancing on-target activity with favorable pharmacokinetic properties. nih.gov

Systematic Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be systematically modulated by the introduction of various substituents on the heterocyclic core and on appended functional groups.

Positional Isomerism and Regioselectivity in SAR

The precise placement of substituents on the imidazo[4,5-c]pyridine scaffold is critical for biological activity. Studies on related imidazopyridine isomers have highlighted the importance of regioselectivity. For instance, in a series of tetrahydroimidazo[4,5-c]pyridine-based inhibitors, the position of a chloro or fluoro substituent on a benzoyl moiety had a significant impact on activity. nih.gov A fluorine atom in the meta-position of the benzoyl ring was well-tolerated, whereas a para-substitution led to decreased activity. nih.gov

Similarly, in the development of PARP-1 inhibitors based on an imidazo[4,5-c]pyridine carboxamide scaffold, the position of attachment of various groups was found to be crucial for potent inhibition. researchgate.net These findings underscore the importance of exploring different positional isomers to identify the optimal substitution pattern for a given biological target.

Role of Aromatic and Heteroaromatic Substituents

The nature of aromatic and heteroaromatic substituents appended to the this compound core plays a pivotal role in determining the biological activity profile.

In the context of antiviral agents, a study on imidazo[4,5-c]pyridine derivatives showed that the presence of a fluorine atom on a phenyl ring at the 2-position resulted in a decrease in activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov This suggests that for this particular target, a fluorine substituent at this position is detrimental.

Conversely, in the development of PARP-1 inhibitors, the bioisosteric replacement of a phenyl ring with the imidazo[4,5-c]pyridine core, coupled with appropriate substitutions, led to potent inhibitors. researchgate.net The introduction of various cyclic amine-substituted carboxamide moieties at the 7-position of the imidazo[4,5-c]pyridine ring system yielded compounds with strong inhibitory activity. researchgate.net

The table below illustrates the effect of different substituents on the biological activity of imidazo[4,5-c]pyridine derivatives from various studies.

ScaffoldSubstituent and PositionBiological TargetEffect on ActivityReference
Imidazo[4,5-c]pyridine2-(Fluorophenyl)BVDVDecreased activity nih.gov
Tetrahydroimidazo[4,5-c]pyridinemeta-FluorobenzoylGlutaminyl CyclaseTolerated nih.gov
Tetrahydroimidazo[4,5-c]pyridinepara-FluorobenzoylGlutaminyl CyclaseDecreased activity nih.gov
Imidazo[4,5-c]pyridine-7-carboxamideCyclic aminesPARP-1Potent inhibition researchgate.net

These examples highlight that the electronic and steric properties of the aromatic and heteroaromatic substituents must be carefully considered in the context of the specific biological target to achieve the desired activity.

Influence of Aliphatic and Cyclic Side Chains

The biological activity of this compound derivatives is significantly modulated by the nature of aliphatic and cyclic side chains attached to the core structure. These substituents can influence the compound's potency, selectivity, and pharmacokinetic profile by interacting with specific pockets of the target protein or by altering physicochemical properties like solubility and membrane permeability.

Research into related imidazo[4,5-c]pyridine derivatives has demonstrated clear SAR trends. For instance, in a series of platelet-activating factor (PAF) antagonists, the introduction of a piperidylmethyl group at the N-1 position of the imidazo[4,5-c]pyridine core was a key step. nih.gov The activity of these compounds was further refined by modifying the acyl substituent on the piperidine (B6355638) ring. The optimal compound in this series featured a 3,3-diphenylpropanoyl moiety, highlighting that a combination of cyclic (piperidine) and bulky aryl-aliphatic side chains can lead to very high potency. nih.gov This suggests that for the 4-fluoro scaffold, a piperidine ring linked to the imidazole nitrogen could be a favorable structural motif, with the substituent on the piperidine offering a vector for optimization.

In another study on imidazo[4,5-b]pyridine derivatives, the exploration of amides at the 2-position showed that a cyclopropyl (B3062369) amide was particularly potent, indicating that small, constrained cyclic side chains can be beneficial for activity. researchgate.netnih.gov Conversely, investigations into antiviral imidazo[4,5-c]pyridines noted that the presence of large substituents on a benzyl (B1604629) group attached to the core led to a reduction in activity, suggesting steric limitations within the target's binding site. nih.gov The introduction of amino side chains, particularly on the pyridine (B92270) nucleus, has also been shown to enhance the antiproliferative activity of related tetracyclic imidazo[4,5-b]pyridine derivatives.

These findings collectively underscore the importance of the size, shape, and functionality of aliphatic and cyclic side chains. For this compound derivatives, this implies that strategic exploration of substituents, such as piperidinyl, cyclopropyl, and various amino side chains at different positions, is a viable strategy for modulating biological activity.

Table 1: Influence of Side Chains on Imidazo[4,5-c]pyridine Derivative Activity

Scaffold Position Side Chain Type Attached Group Observed Effect on Activity Reference Compound Example
N-1 Cyclic/Aliphatic (1-(3,3-diphenylpropanoyl)-4-piperidyl)methyl High potency as PAF antagonist UR-12670 nih.gov
2 Cyclic Amide Cyclopropyl amide Potent cytotoxic activity Compound 5p (imidazo[4,5-b]pyridine) researchgate.netnih.gov
2 Benzyl Large substituents on benzyl Reduction in antiviral activity N/A nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry to identify novel chemotypes with improved potency, selectivity, or pharmacokinetic profiles. dtic.milnih.gov These approaches are particularly relevant for the this compound core, which is itself a bioisosteric replacement for purine (B94841). nih.gov

Bioisosteric Replacement: A key bioisosteric replacement relevant to the this compound scaffold is the substitution of a nitrogen atom with a C-F group. This change is intended to mimic the electronic properties and electrostatic surface of the nitrogen-containing ring while potentially improving metabolic stability. nih.gov In the development of c-Met inhibitors based on an imidazo[1,2-a]pyridine (B132010) scaffold, researchers replaced the nitrogen at position 8 with a C-F bond to maintain the electron-deficient nature of the bicyclic aromatic system. nih.gov This strategy could be applied to the imidazo[4,5-c]pyridine core to fine-tune its interaction with target proteins. Another example demonstrated that 2-difluoromethylpyridine can serve as a successful bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. rsc.org

Scaffold Hopping: Scaffold hopping aims to replace the central core of a molecule while retaining the essential pharmacophoric interactions with the biological target. nih.gov For the this compound scaffold, this could involve replacing the imidazopyridine core with other heterocyclic systems. For example, in the quest for novel cyclin-dependent kinase (CDK2) inhibitors, a scaffold hopping approach led to the discovery of a new series of pyridine derivatives from a known inhibitor. nih.gov Similarly, pyrazolo[4,3-c]pyridines have been identified as inhibitors of the PEX14–PEX5 protein–protein interaction, representing a different but related heterocyclic system. acs.org These examples illustrate that alternative scaffolds can be designed to mimic the key binding features of the original imidazo[4,5-c]pyridine derivatives, potentially leading to compounds with different intellectual property, improved selectivity, or better drug-like properties.

Table 2: Examples of Bioisosterism and Scaffold Hopping

Original Scaffold/Group Replacement Strategy New Scaffold/Group Therapeutic Target/Application Reference
Imidazo[1,2-a]pyrimidine (N at pos. 8) Bioisosteric Replacement 8-Fluoroimidazo[1,2-a]pyridine (C-F at pos. 8) c-Met Kinase Inhibitors nih.gov
Pyridine-N-oxide Bioisosteric Replacement 2-Difluoromethylpyridine Quorum Sensing Inhibitors rsc.org
Known CDK2 Inhibitor Scaffold Scaffold Hopping Novel Pyridine Derivatives CDK2 Inhibitors nih.gov

Rational Design Strategies Based on SAR Data

Rational drug design leverages the accumulated structure-activity relationship (SAR) data to guide the synthesis of more effective and specific molecules. For this compound derivatives, this involves integrating knowledge of how different substituents and structural modifications affect biological activity.

A primary strategy is structure-based design, which uses high-resolution structures of the target protein to inform modifications. Molecular docking studies, for example, have been used to investigate the binding of imidazo[4,5-c]pyridine derivatives to the active site of GlcN-6-P synthase, an antimicrobial target. nih.gov Such computational models can predict how modifications to the this compound scaffold, such as adding specific aliphatic or cyclic side chains, will affect binding affinity and orientation.

Another key rational design principle is the optimization of physicochemical properties. In the development of cathepsin S inhibitors, researchers focused on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold. nih.gov By understanding the relationship between the basicity (pKa) of a nitrogen atom in the side chain and undesirable lysosomal sequestration, they could rationally design compounds with an optimal pKa range (6-8). This adjustment maintained excellent cellular activity while avoiding off-target accumulation in tissues like the spleen. nih.gov This approach demonstrates how SAR data related to physicochemical properties can be used to engineer molecules with improved in vivo behavior.

Furthermore, SAR data can reveal which parts of the molecule are essential for activity and which can be modified. For instance, if SAR studies consistently show that a particular region of the molecule is sensitive to steric bulk, designers will avoid large groups in that area. nih.gov Conversely, if a region is identified where substitutions are well-tolerated, this becomes a prime location for attaching groups that can improve solubility or metabolic stability without compromising potency. The merging of two distinct ligands into a hybrid molecule based on their binding modes is another powerful rational design strategy that led to a superior PEX14–PEX5 PPI inhibitor. acs.org

Mechanistic Insights into Biological Activities of 4 Fluoro 1h Imidazo 4,5 C Pyridine Scaffolds

Target Identification and Pathway Modulation

The biological effects of 4-fluoro-1H-imidazo[4,5-c]pyridine and its derivatives are rooted in their ability to interact with specific molecular targets, thereby modulating key cellular pathways.

Inhibition of Kinase Activity (e.g., Bruton's Tyrosine Kinase, PARP)

The imidazo[4,5-c]pyridine core is a recognized scaffold for the development of kinase inhibitors. The introduction of a fluorine atom at the 4-position can influence the electronic properties and binding interactions of these molecules.

Bruton's Tyrosine Kinase (BTK):

Derivatives of the 1,4,6-trisubstituted imidazo[4,5-c]pyridine scaffold have been identified as inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling. nih.govnih.gov BTK is a key component of the B-cell receptor (BCR) signaling pathway, which also involves spleen tyrosine kinase (Syk). nih.gov The imidazo[4,5-c]pyridine-based inhibitors have been shown to target BTK more effectively than Syk. nih.gov

Structure-activity relationship (SAR) studies on this class of compounds have revealed a high tolerance for various substituents at the C6 position, including both hydrophobic and hydrophilic groups. nih.gov This suggests that this position can be modified to fine-tune the physicochemical properties of the inhibitors without compromising their activity. The imidazo[4,5-c]pyridine scaffold has demonstrated significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer. nih.gov Some of these inhibitors have shown the potential for development into treatments for conditions where resistance to existing BTK inhibitors like ibrutinib (B1684441) has emerged. nih.gov

Poly (ADP-ribose) Polymerase (PARP):

The imidazo[4,5-c]pyridine scaffold has also been explored for its potential to inhibit poly (ADP-ribose) polymerase (PARP) enzymes. nih.gov PARP inhibitors are a class of drugs that interfere with DNA repair mechanisms in cancer cells, particularly those with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov A series of imidazo[4,5-c]pyridine derivatives have been synthesized and shown to possess moderate to good PARP inhibitory activity. One notable compound from this series demonstrated an IC₅₀ value of 8.6 nM. nih.gov The combination of these PARP inhibitors with chemotherapeutic agents like temozolomide (B1682018) has been tested on various human tumor cell lines. nih.gov

Other Kinases:

The broader imidazopyridine family has been investigated for the inhibition of other kinases as well. For instance, imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Some of these compounds exhibited inhibitory activity against Src and Fyn kinases in the submicromolar range. nih.gov Additionally, imidazo[4,5-b]pyridine derivatives, an isomeric form, have been developed as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.org

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives

Compound Class Target Kinase Key Findings Reference
1,4,6-Trisubstituted imidazo[4,5-c]pyridines Bruton's Tyrosine Kinase (BTK) Showed selective BTK targeting and higher activity than imidazo[4,5-b]pyridine isomers. nih.gov nih.govnih.gov
Imidazo[4,5-c]pyridines Poly (ADP-ribose) Polymerase (PARP) A derivative exhibited an IC₅₀ of 8.6 nM. nih.gov nih.gov
Imidazo[4,5-c]pyridin-2-ones Src Family Kinases (Src, Fyn) Compounds showed potential inhibition in the submicromolar range against glioblastoma cell lines. nih.gov nih.gov

Interaction with Nucleic Acids (DNA/RNA Intercalation)

The planar aromatic structure of the imidazo[4,5-c]pyridine scaffold suggests a potential for interaction with nucleic acids, such as DNA and RNA, through intercalation. This mode of action involves the insertion of the planar molecule between the base pairs of the nucleic acid double helix.

While direct studies on the DNA or RNA intercalation of this compound are not extensively documented, research on related imidazopyridine isomers provides insights. For example, tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to bind to DNA through an intercalative mode. The binding affinity of these compounds is influenced by the nature and position of their substituents.

Inhibition of Viral RNA-dependent RNA Polymerase

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development. The imidazo[4,5-c]pyridine scaffold has been investigated for its potential to inhibit this enzyme.

A series of imidazo[4,5-c]pyridine derivatives were evaluated for their activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus (HCV). nih.gov These studies revealed that the compounds interact with the viral RdRp. nih.gov Interestingly, the presence of a fluorine atom on a phenyl ring at the 2-position of the scaffold led to a decrease in antiviral activity. nih.gov Further research has also identified imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of the HCV NS5B polymerase, which is an RdRp. researchgate.net

Inhibition of DprE1 for Antimycobacterial Action

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new antitubercular drugs. While there is extensive research on imidazopyridine derivatives as antimycobacterial agents, much of the focus has been on the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) isomers. nih.govresearchgate.net

Studies on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have identified compounds with potent antitubercular activity against Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these compounds may act as DprE1 inhibitors. nih.gov Although direct evidence for this compound as a DprE1 inhibitor is not yet established, the general activity of the imidazopyridine class against mycobacteria suggests this as a potential area for future investigation.

Modulation of Inflammatory Pathways (e.g., Nrf2, NF-κB)

The transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor-kappa B (NF-κB) are key regulators of cellular responses to oxidative stress and inflammation. nih.govmdpi.com The modulation of these pathways is a significant mechanism for the therapeutic effects of many compounds.

While direct studies on the effect of this compound on these pathways are limited, research on related imidazopyridine isomers has shown promise. An imidazo[4,5-b]pyridine derivative was found to affect the activation of both Nrf2 and NF-κB in the context of obesity-related arterial injury. researchgate.net Given the crosstalk between these pathways and their importance in various diseases, exploring the potential of this compound to modulate Nrf2 and NF-κB signaling is a logical direction for further research. nih.gov

Biochemical and Biophysical Characterization of Molecular Interactions

The understanding of how this compound-based compounds interact with their biological targets at a molecular level is crucial for rational drug design. This characterization often involves a combination of biochemical assays and biophysical techniques.

The molecular structure and vibrational properties of the parent compound, 1H-imidazo[4,5-c]pyridine, have been analyzed using X-ray diffraction, IR, and Raman spectroscopy, supported by theoretical calculations. nih.gov This compound crystallizes in a non-centrosymmetric orthorhombic space group, with molecules organized in hydrogen-bonded chains. nih.gov

For kinase inhibitors, biochemical assays are used to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). For example, derivatives of the imidazo[4,5-c]pyridine scaffold have been evaluated for their inhibition of BTK and PARP, with some compounds showing IC₅₀ values in the nanomolar range. nih.govnih.gov

Biophysical techniques such as fluorescence spectroscopy can be used to study the binding of these compounds to their target proteins. For instance, the interaction of a tetra(pyridine-4-yl)porphyrin with human serum albumin was characterized using steady-state and time-resolved fluorescence, which indicated a moderate binding affinity. selleckchem.com Similar techniques could be applied to study the binding of this compound derivatives to their respective targets.

Molecular docking simulations are also employed to predict the binding modes of these inhibitors within the active site of their target enzymes, providing insights into the specific interactions that contribute to their inhibitory activity. nih.govnih.gov

Cellular and in vitro/in vivo Mechanism of Action Studies (e.g., Antimycobacterial Activity against Mycobacterium tuberculosis)

The imidazo[4,5-c]pyridine scaffold, a nitrogen isostere of purine (B94841), has garnered attention in medicinal chemistry for its diverse biological activities. While extensive research on the specific compound this compound against Mycobacterium tuberculosis (Mtb) is not widely documented in publicly available literature, the broader class of imidazopyridines, including related scaffolds like imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines, has shown significant promise as antimycobacterial agents. Insights from these related compounds can provide a foundational understanding of potential mechanisms of action.

Derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated for their tuberculostatic activity. Early studies indicated that the hydrophobicity of these agents is a decisive factor for their activity against Mtb. google.com More recent research on other heterocyclic scaffolds has shown that a fluorine substitution can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.

For the closely related imidazo[1,2-a]pyridine amides (IPAs), a key mechanism of action has been identified as the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit), which is a critical component of the electron transport chain essential for cellular respiration and ATP synthesis in Mtb. rsc.org This inhibition disrupts the pathogen's energy metabolism, leading to cell death. Two prominent drug candidates from this class, Q203 (Telacebec) and ND-09759, operate through this mechanism and have shown potent activity against both drug-susceptible and drug-resistant Mtb strains. rsc.org

Furthermore, studies on other imidazo[4,5-b]pyridine derivatives have suggested that they may act as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.gov DprE1 is a crucial enzyme involved in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, making it a validated target for anti-tuberculosis drug development.

While direct cellular and in vivo data for this compound is scarce, the activity of its chemical relatives suggests that its potential antimycobacterial action could stem from the disruption of vital cellular processes such as energy metabolism or cell wall synthesis. The table below summarizes the activity of various related imidazopyridine derivatives against M. tuberculosis.

Compound ScaffoldDerivative/SubstitutionTarget/Proposed MechanismMIC against Mtb H37Rv (μg/mL)Reference
Imidazo[1,2-a]pyridine amide (IPA)IPA-6QcrB0.05
Imidazo[1,2-a]pyridine amide (IPA)IPA-9QcrB0.4
Imidazo[1,2-a]pyridine sulfonamide (IPS)IPS-1QcrB0.4
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(4-methoxyphenyl) (5c)DprE1 (putative)0.6 µM nih.gov
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(4-fluorophenyl) (5g)DprE1 (putative)0.5 µM nih.gov
Imidazo[4,5-c]pyridine derivativeCompound 21Not specifiedActive
Imidazo[4,5-c]pyridine derivativeCompound 22Not specifiedActive
Imidazo[4,5-c]pyridine derivativeCompound 23Not specifiedActive

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful strategy for the development of potent and selective inhibitors. For the imidazo[4,5-c]pyridine scaffold, SBDD approaches, including quantitative structure-activity relationship (QSAR) studies and molecular docking, have been instrumental in optimizing derivatives for various biological targets.

A key principle in the design of antimycobacterial agents based on the imidazopyridine core is molecular hybridization, where the scaffold is combined with other pharmacophores known to have antitubercular activity. For instance, the design of novel imidazo[4,5-c]pyridine derivatives has involved incorporating amide, urea, or sulfonamide moieties to explore and establish structure-activity relationships (SAR).

QSAR analysis of imidazo[4,5-b]pyridine derivatives revealed that hydrophobicity is a critical parameter influencing their antimycobacterial efficacy, providing a quantitative framework for designing new analogues with potentially enhanced activity. google.com Such studies guide the rational modification of the scaffold, for example, by introducing lipophilic groups to improve target engagement.

Molecular docking studies have been employed to predict and analyze the binding interactions of imidazopyridine derivatives with their putative targets. For 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, docking simulations into the active site of the DprE1 enzyme from Mtb were performed. nih.gov These computational studies showed promising interactions with key residues within the enzyme's active site, corroborating the hypothesis that DprE1 is a target for this class of compounds. The insights gained from such docking studies are invaluable for designing next-generation inhibitors with improved binding affinity and specificity. nih.gov

Similarly, for imidazo[1,2-a]pyridine amides targeting QcrB, SBDD has been crucial. Docking studies helped elucidate the binding pattern at the active site of the enoyl acyl carrier protein reductase (InhA), another key enzyme in mycobacterial fatty acid synthesis, although QcrB was later confirmed as the primary target. The SAR for this class of compounds is well-defined:

Amide linker: The amide linkage is critical for activity.

Substituents on the imidazopyridine ring: Halogen substitutions, such as chlorine at position 6, can influence potency.

Terminal group: The nature of the terminal group attached to the amide linker significantly impacts activity, with bulky cycloalkyl or phenoxyethyl groups often showing high potency. rsc.org

Future Research Directions and Outlook in 4 Fluoro 1h Imidazo 4,5 C Pyridine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

One promising avenue is the adoption of photocatalytic methods . These reactions, driven by light, can facilitate unique chemical transformations under mild conditions, often leading to higher yields and reduced energy consumption. For instance, photocatalytic C-H functionalization could enable the direct introduction of various substituents onto the imidazo[4,5-c]pyridine core, bypassing the need for pre-functionalized starting materials. researchgate.net

Microwave-assisted synthesis is another area of active development. nih.gov By rapidly heating the reaction mixture, microwave irradiation can significantly shorten reaction times and improve yields. The application of microwave technology to the condensation reactions that form the imidazo[4,5-c]pyridine ring system holds the potential for creating large libraries of derivatives for high-throughput screening. nih.gov

Synthetic ApproachAdvantagesPotential Application for 4-fluoro-1H-imidazo[4,5-c]pyridine
Photocatalysis Mild reaction conditions, high selectivity, novel bond formationsDirect C-H functionalization of the core structure
Microwave-Assisted Synthesis Reduced reaction times, improved yields, high-throughput capabilityRapid synthesis of derivative libraries
Green Chemistry Principles Use of benign solvents, recyclable catalysts, reduced wasteSustainable and environmentally friendly production
Tandem Reactions Increased efficiency, reduced purification steps, atom economyOne-pot synthesis from simple starting materials

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable tools in modern drug discovery, and the future of this compound research will heavily rely on advanced computational modeling. These techniques allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. nih.govmdpi.com This understanding is crucial for predicting how modifications to the core structure will influence its interactions with biological targets. By calculating parameters such as HOMO-LUMO energy gaps, researchers can estimate the molecule's stability and reactivity. nih.govmdpi.com

Molecular docking simulations are instrumental in predicting the binding modes and affinities of this compound derivatives to specific protein targets. nih.govnih.gov By virtually screening large libraries of compounds against the three-dimensional structure of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity. This approach has been successfully used to identify potent inhibitors for various enzymes. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The imidazo[4,5-c]pyridine scaffold has already demonstrated a broad spectrum of biological activities, and future research will continue to explore new therapeutic applications for this compound derivatives. nih.gov

One of the most promising areas is oncology . Derivatives of imidazo[4,5-c]pyridine have shown potent inhibitory activity against various protein kinases that are implicated in cancer cell proliferation and survival. nih.govnih.gov Future studies will likely focus on identifying novel kinase targets and developing selective inhibitors with improved efficacy and reduced off-target effects. The fluorine atom in this compound can enhance its metabolic stability and binding affinity, making it an attractive candidate for the development of next-generation kinase inhibitors. nih.gov

The antiviral potential of imidazo[4,5-c]pyridines is another exciting area of investigation. Some derivatives have shown potent activity against a range of viruses by targeting viral enzymes such as RNA-dependent RNA polymerase. nih.gov The unique properties of the this compound scaffold could be leveraged to design novel antiviral agents with broad-spectrum activity.

Furthermore, the structural similarity of imidazo[4,5-c]pyridines to purines suggests that they may interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and other enzymes. nih.gov For example, derivatives have been investigated as corticotropin-releasing factor (CRF) receptor ligands, indicating their potential for treating stress-related disorders. researchgate.net The exploration of these and other novel targets will undoubtedly uncover new therapeutic opportunities for this versatile scaffold.

Therapeutic AreaPotential Biological TargetsExamples of Activity
Oncology Protein Kinases (e.g., Src family kinases)Inhibition of cancer cell proliferation
Virology Viral Polymerases (e.g., RdRp)Inhibition of viral replication
Neurology GPCRs (e.g., CRF receptors)Modulation of stress responses
Inflammation Cyclooxygenase (COX) enzymesAnti-inflammatory effects

Integration of Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. nih.govdrugtargetreview.com The integration of these technologies into the research pipeline for this compound will provide a deeper understanding of its mechanism of action and its effects on cellular networks.

By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to treatment with a this compound derivative, researchers can identify the specific cellular pathways that are modulated by the compound. frontiersin.orgmdpi.com This information can help to elucidate its mechanism of action and may also reveal potential off-target effects.

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism. drugtargetreview.com By examining how a this compound derivative alters the metabolome, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of drug response.

The ultimate goal of integrating omics technologies is to build comprehensive systems-level models that can predict the biological effects of this compound derivatives. nih.gov These models will be invaluable for identifying new therapeutic targets, optimizing lead compounds, and personalizing treatment strategies.

Multidisciplinary Collaborations for Translational Research

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinically approved drug requires a concerted effort from a diverse team of scientists. Multidisciplinary collaborations are therefore essential for navigating the complex and challenging process of drug development.

Chemists will continue to play a crucial role in designing and synthesizing novel derivatives with improved properties. e3s-conferences.org Biologists will be responsible for evaluating the biological activity of these compounds and elucidating their mechanisms of action. Pharmacologists will study the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their potential toxicity. nih.gov

Computational scientists will contribute their expertise in molecular modeling and data analysis to guide the design of new compounds and to interpret the large datasets generated by omics technologies. researchgate.net Clinicians will be instrumental in designing and conducting clinical trials to evaluate the safety and efficacy of the most promising drug candidates in humans.

Effective communication and collaboration among these different disciplines will be paramount for overcoming the inevitable hurdles in the drug development pipeline and for ultimately realizing the full therapeutic potential of this compound.

Q & A

Basic: What are efficient synthetic routes for 4-fluoro-1H-imidazo[4,5-c]pyridine?

Methodological Answer:
A two-step approach is commonly used:

Oxidation of electron-deficient pyridines : Use trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea complex (UHP) to generate pyridine N-oxides. This method achieves high regioselectivity for fluorinated substrates .

Cyclization : React intermediates like 2-bromo-5-fluoropyridine with organometallic reagents (e.g., zinc-amine bases) to form the imidazo[4,5-c]pyridine core. Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) can introduce aryl/heteroaryl substituents .
Key Metrics : Yields range from 40–70% depending on halogen reactivity and steric hindrance.

Basic: How can structural ambiguities in substituted derivatives be resolved?

Methodological Answer:
Combine spectroscopic and computational techniques:

  • NMR/IR : Assign proton environments using ¹H/¹³C NMR (e.g., downfield shifts for fluorine-adjacent protons) and IR carbonyl stretches for substituent identification .
  • DFT Validation : Optimize geometries at the B3LYP/6-31G(d,p) level to predict vibrational modes (e.g., C-F stretching at ~1,100 cm⁻¹) and compare with experimental FT-IR/Raman spectra .

Advanced: How can computational methods predict biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like metabotropic glutamate receptors (mGluR5) or topoisomerases. Parameterize fluorine’s electronegativity to assess hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. Monitor RMSD fluctuations (<2 Å indicates stable binding) .

Advanced: How to optimize structure-activity relationships (SAR) for pharmacological activity?

Methodological Answer:

  • Systematic Substitution : Introduce groups at N1, C4, or C7 positions (e.g., bromine for electrophilic trapping, methyl for lipophilicity).
  • In Vitro Assays :
    • Topoisomerase Inhibition : Measure IC₅₀ via DNA relaxation assays (e.g., 2-p-tolyl derivatives show IC₅₀ = 1.2 µM) .
    • Anticonvulsant Activity : Use maximal electroshock (MES) tests in rodent models. Fluorine’s electron-withdrawing effect enhances blood-brain barrier penetration .

Advanced: How to resolve contradictions in reaction yields between synthetic methods?

Methodological Answer:

  • Kinetic Analysis : Compare activation energies (ΔG‡) for TFAA/UHP vs. organometallic routes using Eyring plots. TFAA methods favor low-temperature (<80°C) kinetics .
  • In Situ Monitoring : Employ ReactIR to track intermediates (e.g., N-oxide formation peaks at 1,250 cm⁻¹). Adjust stoichiometry if boronic acid coupling stalls (ideal 1:1.2 substrate:reagent ratio) .

Advanced: What strategies validate target engagement in neurological disease models?

Methodological Answer:

  • SPR/BLI : Measure binding kinetics to mGluR5 (e.g., KD < 100 nM for 2-methyl-thiazolo derivatives) .
  • In Vivo PK/PD : Administer 10 mg/kg orally in mice; quantify plasma/brain levels via LC-MS. Fluorinated analogues typically show brain:plasma ratios <0.5 due to P-glycoprotein efflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.